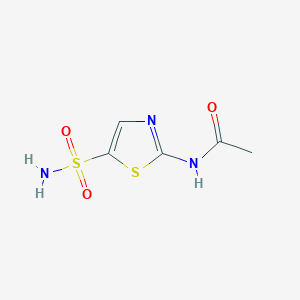

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDACKAUCWTUTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Chemical Synthesis and Derivatization Strategies for N 5 Sulfamoyl 1,3 Thiazol 2 Yl Acetamide

Established Synthetic Pathways of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

The established synthesis of this compound, while not as extensively documented as its thiadiazole analogue acetazolamide (B1664987), logically follows a multi-step sequence involving the formation of key intermediates. A plausible and conventional pathway begins with a readily available starting material, 2-aminothiazole (B372263).

The synthesis typically proceeds via the following key transformations:

Acetylation: The amino group of 2-aminothiazole is first protected, commonly through acetylation with acetyl chloride or acetic anhydride, to yield N-(thiazol-2-yl)acetamide. nih.gov This step prevents unwanted side reactions at the amino group during the subsequent sulfonation.

Chlorosulfonation: The resulting N-(thiazol-2-yl)acetamide undergoes electrophilic substitution with chlorosulfonic acid. This introduces a sulfonyl chloride group (-SO₂Cl) onto the thiazole (B1198619) ring, typically at the C5 position, which is activated for such a reaction. This step is critical as it forms the reactive intermediate necessary for creating the sulfonamide.

Amination: The final step involves the reaction of the 2-acetamido-1,3-thiazole-5-sulfonyl chloride intermediate with ammonia (B1221849). The ammonia displaces the chloride on the sulfonyl chloride group to form the primary sulfonamide (-SO₂NH₂), yielding the target compound, this compound.

This sequence represents a foundational approach to constructing aromatic and heterocyclic sulfonamides, relying on well-understood and widely applied chemical reactions.

Novel Synthetic Methodologies for this compound and its Precursors

Recent advancements in synthetic chemistry have focused on overcoming the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste. These innovations are applicable to the synthesis of the title compound's precursors, particularly the sulfonyl chloride intermediates.

The sulfonyl chloride group is a cornerstone intermediate in the synthesis of this compound. Traditional synthesis from sulfonic acids often requires dehydrating agents like POCl₃ or SO₂Cl₂, which have low functional group compatibility. nih.gov Modern research has introduced milder and more efficient methods for creating sulfonyl chlorides from precursors like thiols or even other sulfonamides. nih.gov

Key innovations include:

Direct Oxidative Chlorination of Thiols: Thiols can be directly converted to sulfonyl chlorides using various oxidant and chloride source combinations. nih.gov This avoids the need to first prepare and isolate sulfonic acids.

Use of N-Chloroamides: Reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) can serve as a dual-function reagent for the oxidative chlorination of thiols and disulfides. This process has been successfully adapted to continuous flow protocols, which enhances safety and control over the highly exothermic reaction. rsc.org

Activation of Primary Sulfonamides: A novel method utilizes pyrylium (B1242799) salt (Pyry-BF₄) as an activating agent to convert stable primary sulfonamides into highly reactive sulfonyl chlorides. nih.gov This strategy is valuable for late-stage functionalization, allowing for the derivatization of complex molecules that already contain a sulfonamide group. nih.gov

These advanced methods offer significant advantages, including milder reaction conditions, higher yields, and greater chemoselectivity. nih.govorganic-chemistry.org

| Reagent/System | Precursor | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ and SOCl₂ | Thiol Derivatives | Highly reactive, short reaction times. | organic-chemistry.org |

| H₂O₂ and ZrCl₄ | Thiols and Disulfides | High purity, mild conditions, avoidance of harsh reagents. | organic-chemistry.org |

| N-chlorosuccinimide (NCS) | Thiol Derivatives | Enables one-pot synthesis of sulfonamides from thiols. | organic-chemistry.org |

| Pyry-BF₄ and MgCl₂ | Primary Sulfonamides | Mild conditions, excellent for late-stage functionalization of complex molecules. | nih.gov |

| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols and Disulfides | Adaptable to continuous flow, improving process safety. | rsc.org |

Green chemistry principles are increasingly being applied to sulfonamide synthesis to reduce environmental impact and improve safety. For the synthesis of this compound and its precursors, this involves using safer reagents and more efficient catalytic systems.

One significant improvement is the replacement of hazardous reagents. For instance, in the synthesis of the related compound acetazolamide, chlorine gas, a toxic and difficult-to-handle reagent, has been successfully replaced with sodium hypochlorite (B82951) (commercial bleach) for the oxidation of the thiol precursor to the sulfonyl chloride intermediate. researchgate.net This modification not only improves safety but also simplifies the procedure. researchgate.net

Furthermore, the development of eco-friendly catalysts is a key area of research. Biopolymeric catalysts, such as terephthalohydrazide chitosan (B1678972) hydrogel, have been used to promote the synthesis of thiazole derivatives under mild conditions like ultrasonic irradiation, offering a green and efficient alternative to conventional methods. mdpi.com Other approaches focus on metal-free photoredox catalysis and the use of reusable solid catalysts, such as manganese dioxide nanoparticles, which can facilitate the one-step synthesis of primary sulfonamides from thiols using molecular oxygen and ammonia. thieme-connect.com

Rational Design and Synthesis of this compound Derivatives

Rational design is employed to create derivatives of a lead compound to enhance its biological activity, selectivity, or pharmacokinetic properties. For a scaffold like this compound, this involves modifying the core structure or attaching diverse molecular fragments.

Scaffold modification involves making systematic changes to the core heterocyclic structure. For thiazole-based compounds, this can include altering substituent patterns or replacing parts of the scaffold to optimize interactions with a biological target. nih.gov For example, in the design of novel tubulin polymerization inhibitors, a thiazole-2-acetamide moiety was used as a rigid linker, and structural diversity was achieved by introducing various side arms at different positions on the scaffold. nih.gov This approach allows for a systematic exploration of the chemical space around the core structure to identify derivatives with improved potency.

A common and effective strategy in medicinal chemistry is to conjugate the core scaffold with other heterocyclic rings known for their biological activities. This can lead to hybrid molecules with novel or enhanced properties. For sulfonamide-containing scaffolds, various heterocyclic moieties have been incorporated to create new derivatives.

Examples of such incorporations relevant to sulfonamide chemistry include:

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore. mdpi.com Novel acetamide (B32628) derivatives have been synthesized by linking 5-aryl-1,3,4-thiadiazol-2-yl moieties to other heterocyclic systems using peptide coupling agents. researchgate.net

Pyrrole: Pyrrole-containing sulfonamides have been synthesized and investigated as potential carbonic anhydrase inhibitors. nih.gov

Isoxazole: In the development of novel antiurease agents, derivatives were prepared by conjugating ibuprofen (B1674241) with sulfa drugs containing a 3,4-dimethylisoxazol-5-yl moiety attached to the sulfonamide nitrogen. nih.gov

Triazole: Thiophene sulfonamides have been derivatized by incorporating 1,2,3-triazole rings via click chemistry, yielding potent carbonic anhydrase inhibitors. nih.gov

The synthesis of these derivatives often involves standard coupling reactions, such as amidation or nucleophilic substitution on the sulfonamide nitrogen, allowing for the systematic attachment of a wide array of heterocyclic fragments. nih.govnih.gov

| Incorporated Heterocycle | Synthetic Context/Application | Reference |

|---|---|---|

| Thiadiazole | Synthesis of novel acetamide derivatives. | mdpi.comresearchgate.net |

| Pyrrole | Development of carbonic anhydrase inhibitors. | nih.gov |

| Benzofuran | (Not explicitly found in provided search results for sulfonamide derivatives) | N/A |

| Isoxazole | Conjugation with sulfa drugs for antiurease activity. | nih.gov |

| Pyrazolo[4,3-c]pyridine | (Not explicitly found in provided search results for sulfonamide derivatives) | N/A |

| Thiazolidinone | (Not explicitly found in provided search results for sulfonamide derivatives) | N/A |

| Triazole | Click chemistry-based synthesis of carbonic anhydrase inhibitors. | nih.gov |

| Quinoxaline | (Not explicitly found in provided search results for sulfonamide derivatives) | N/A |

Dual-Tail and Tail Approach Strategies in Inhibitor Design

The "tail approach" is a prominent strategy in the rational design of enzyme inhibitors, particularly for the sulfonamide class of carbonic anhydrase inhibitors. nih.gov This method involves the attachment of various chemical moieties (tails) to the core inhibitor scaffold—in this case, the thiazole-sulfonamide structure. These tails are designed to extend into and interact with regions of the carbonic anhydrase active site that are adjacent to the catalytic zinc ion. By tailoring the physicochemical properties of these tails, it is possible to achieve enhanced binding affinity and, crucially, selectivity for specific CA isoforms over others. nih.govresearchgate.net

The CA active site can be conceptually divided into two halves: a hydrophilic half and a hydrophobic half. The tail approach leverages this by introducing substituents that can form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in these regions. researchgate.netacs.org For instance, research on novel 1,3-thiazole benzenesulfonamide (B165840) derivatives has demonstrated that the introduction of various substituted rings as tails can significantly influence inhibitory activity and selectivity against tumor-associated isoforms like CA IX. researchgate.netrsc.org Cyclizing a terminal thiourea (B124793) into a thiazole ring with a phenyl group, for example, can preserve key hydrogen bonds while adding beneficial hydrophobic interactions, enhancing cytotoxic effects. researchgate.net

A more advanced iteration of this strategy is the "dual-tail" approach. This involves attaching two distinct tails to the primary scaffold, with each tail designed to simultaneously occupy the hydrophobic and hydrophilic pockets of the CA active site. acs.org This can lead to inhibitors with significantly improved potency. While much of the foundational work on this approach has been demonstrated on the related N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (acetazolamide) scaffold, the principle is directly applicable to the 1,3-thiazole core. The strategy allows for the creation of inhibitors with combinations of hydrophobic and hydrophilic tails to optimize interactions across the entire active site. acs.org

| Strategy | Description | Target Interaction | Example Modification on Thiazole-Sulfonamide Scaffold |

|---|---|---|---|

| Single-Tail Approach | A single chemical moiety is added to the core scaffold to extend into the enzyme active site. nih.gov | Targets either the hydrophobic or hydrophilic region of the active site to improve affinity and/or selectivity. researchgate.net | Attaching a substituted phenyl or heterocyclic ring to the thiazole core to interact with residues like Val131. researchgate.netrsc.org |

| Dual-Tail Approach | Two distinct moieties are added, designed to simultaneously engage different regions of the active site. acs.org | One tail interacts with the hydrophobic half, while the second tail interacts with the hydrophilic half of the active site. acs.org | Introduction of a hydrophobic phenyl group and a separate hydrophilic, hydrogen-bond-donating/accepting group. |

Utilization of Click Chemistry for Derivatization

Click chemistry, a concept introduced by K. B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. alliedacademies.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov This reaction is an exceptionally powerful tool in medicinal chemistry for creating large libraries of compounds by joining a molecular "scaffold" to various "tail" fragments. researchgate.net

In the context of this compound, this strategy can be employed by first synthesizing a precursor that contains either an azide (B81097) or a terminal alkyne group. This functionalized core can then be reacted with a diverse collection of alkynes or azides, respectively, each carrying a different chemical tail. The resulting triazole ring acts as a stable and effective linker between the thiazole-sulfonamide core and the newly introduced tail. nih.gov

This approach offers several advantages:

Efficiency: The reaction is robust and proceeds under mild conditions, allowing for the rapid synthesis of many derivatives.

Diversity: A single scaffold precursor can be combined with hundreds of different building blocks to generate a large and structurally diverse library of potential inhibitors.

Modularity: It allows for the systematic exploration of structure-activity relationships by easily varying the nature of the tail.

Studies have successfully used this click chemistry-based approach to synthesize benzenesulfonamide derivatives as selective carbonic anhydrase inhibitors. nih.gov By reacting an azide-containing benzenesulfonamide with various aryl acetylenes, researchers were able to generate a series of compounds where the triazole-linked aryl tail could be optimized for potent and selective inhibition of specific CA isoforms. nih.gov This same proven methodology is directly applicable for the derivatization of the this compound core.

| Component | Role in Click Reaction | Example Structure Fragment |

|---|---|---|

| Scaffold Precursor | The core molecule (e.g., thiazole-sulfonamide) functionalized with an azide or alkyne. | N-(5-sulfamoyl-1,3-thiazol-2-yl)ethan-azide |

| Tail Fragment | A diverse set of small molecules, each containing the complementary functional group (alkyne or azide). | Various substituted Phenylacetylenes |

| Catalyst | Typically a Copper(I) source, used to facilitate the cycloaddition reaction. nih.gov | CuSO₄ with a reducing agent (e.g., sodium ascorbate) |

| Product | A new derivative where the scaffold and tail are linked by a stable 1,2,3-triazole ring. nih.gov | Triazole-linked thiazole-sulfonamide inhibitor |

Synthesis of Research Probes: Radioactively Labeled Analogs for Imaging Studies

The development of radioactively labeled analogs of bioactive molecules is essential for their use as research probes in non-invasive imaging techniques like Positron Emission Tomography (PET). mdanderson.org PET imaging allows for the visualization and quantification of biological processes in vivo, making it invaluable for drug development and diagnostics. nih.gov For a derivative of this compound to be used as a PET probe, it must be labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F) due to its convenient half-life (109.7 min) and low positron energy, which allows for high-resolution images. mdpi.comacs.org

The 1,3-thiazole ring itself is a viable target for radiofluorination. Research has shown that [¹⁸F]2-fluoro-1,3-thiazole moieties can be synthesized efficiently. nih.gov A common method involves nucleophilic substitution, where a precursor molecule containing a good leaving group (such as a halogen or a tosylate) at the desired position is reacted with cyclotron-produced [¹⁸F]fluoride ion. nih.govnih.gov

The general workflow for synthesizing an ¹⁸F-labeled thiazole-sulfonamide probe involves:

Precursor Synthesis: A non-radioactive precursor is synthesized, which is designed to be reactive with [¹⁸F]fluoride. For example, a 2-halo-1,3-thiazole derivative or an alkyl-tosylate tail attached to the core scaffold. nih.govnih.gov

Radiolabeling: The precursor is reacted with a solution of [¹⁸F]fluoride (e.g., [¹⁸F]KF) complexed with a phase-transfer catalyst like Kryptofix® 222. The reaction is typically carried out in an automated synthesis module at an elevated temperature for a short duration (5-15 minutes). nih.govnih.gov

Purification: The crude reaction mixture is purified, usually via high-performance liquid chromatography (HPLC), to separate the desired ¹⁸F-labeled product from unreacted precursor and radioactive byproducts.

Quality Control: The final product is tested for radiochemical purity, chemical identity, and molar activity to ensure it is suitable for in vivo studies. nih.gov

This process enables the creation of high-affinity radioligands that can be used to image the distribution and density of target enzymes like carbonic anhydrase in living subjects, providing critical information for disease diagnosis and therapeutic monitoring. nih.govnih.gov

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Radionuclide | The positron-emitting isotope used for labeling. | Fluorine-18 (¹⁸F) acs.org |

| Precursor | A stable, non-radioactive molecule designed for the labeling reaction. | 2-Halo-1,3-thiazole or Tosylated-alkyl derivative nih.govnih.gov |

| Labeling Reaction | The chemical process of incorporating the radionuclide. | Nucleophilic substitution with [¹⁸F]fluoride nih.gov |

| Radiochemical Yield (RCY) | The percentage of starting radioactivity that is incorporated into the final product, corrected for radioactive decay. | Varies widely (e.g., 5-80%) depending on the specific synthesis. mdpi.comnih.gov |

| Molar Activity (Aₘ) | The amount of radioactivity per mole of the compound (both labeled and unlabeled). High Aₘ is crucial for receptor imaging. | Typically in the range of 100–1000 GBq/µmol. semanticscholar.org |

| Radiochemical Purity | The percentage of total radioactivity in the final product that is in the desired chemical form. | >95-99% required for in vivo use. nih.gov |

Iii. Molecular Mechanisms of Action of N 5 Sulfamoyl 1,3 Thiazol 2 Yl Acetamide

Carbonic Anhydrase Inhibition Profile

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons. This activity is central to its pharmacological effects, influencing pH regulation and fluid balance in various tissues. Its mechanism of action is primarily through the classical inhibition pathway, where the deprotonated sulfonamide moiety coordinates directly to the Zn(II) ion at the enzyme's active site, displacing the zinc-bound water molecule/hydroxide (B78521) ion and preventing the catalytic cycle.

Specificity and Potency Against Human Carbonic Anhydrase Isoforms (e.g., hCA I, hCA II, hCA IV, hCA VII, hCA IX, hCA XII, hCA XIII)

The compound exhibits a distinct inhibition profile across the various human carbonic anhydrase (hCA) isoforms, binding with affinities ranging from the low nanomolar to the submicromolar level. It is a powerful inhibitor of several physiologically significant isoforms.

The cytosolic isoform hCA II, which is abundant and widespread, is strongly inhibited with an inhibition constant (Kᵢ) in the low nanomolar range. The compound also potently inhibits other cytosolic isoforms, including the brain-associated hCA VII and hCA XIII. Furthermore, it is an effective inhibitor of transmembrane, tumor-associated isoforms hCA IX and hCA XII, which are crucial for pH regulation in hypoxic cancer cells and are validated anticancer targets. Its activity also extends to the membrane-bound hCA IV, which plays a key role in renal and pulmonary function. In contrast, the ubiquitous cytosolic isoform hCA I is inhibited with a lower affinity.

The differential potency against various isoforms underpins its diverse therapeutic applications and provides a basis for the development of more selective inhibitors. The specific inhibition constants against key human isoforms are detailed in the table below.

Table 1: Inhibition Profile Against Human Carbonic Anhydrase (hCA) Isoforms

| Isoform | Type | Inhibition Constant (Kᵢ) |

|---|---|---|

| hCA I | Cytosolic | 250 nM |

| hCA II | Cytosolic | 12.0 nM |

| hCA IV | Membrane-bound | 74 nM |

| hCA VII | Cytosolic | 2.5 nM |

| hCA IX | Transmembrane (Tumor-associated) | 25.8 nM |

| hCA XII | Transmembrane (Tumor-associated) | 5.7 nM |

| hCA XIII | Cytosolic | 17.2 nM |

Inhibition of Bacterial Carbonic Anhydrase Isoforms (e.g., Neisseria gonorrhoeae NgCA, Enterococcus faecium Efα-CA and Efγ-CA)

In addition to its activity against human CAs, this compound has been identified as an effective inhibitor of bacterial carbonic anhydrases. These enzymes are essential for the metabolic processes, pH homeostasis, and survival of various pathogenic bacteria, making them viable targets for novel antibacterial agents.

Research has demonstrated that this compound inhibits the α-class carbonic anhydrase from Neisseria gonorrhoeae (NgCA), a pathogen of urgent public health concern due to widespread antibiotic resistance. The inhibition of NgCA disrupts the bacterium's ability to regulate pH and acquire bicarbonate, which is crucial for its growth.

Furthermore, the compound shows potent activity against carbonic anhydrases from Vancomycin-Resistant Enterococci (VRE), including Enterococcus faecium. It effectively inhibits both the α-class (Efα-CA) and γ-class (Efγ-CA) carbonic anhydrases from this opportunistic pathogen. The inhibition of these enzymes has been linked to the compound's ability to suppress VRE growth, highlighting its potential for repurposing as an anti-infective agent.

Table 2: Inhibition Profile Against Bacterial Carbonic Anhydrase Isoforms

| Organism | Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Neisseria gonorrhoeae | NgCA (α-class) | 74 nM |

| Enterococcus faecium | Efα-CA (α-class) | 56.7 nM |

| Enterococcus faecium | Efγ-CA (γ-class) | 322.8 nM |

Investigations into Non-Classical Carbonic Anhydrase Inhibition

The molecular mechanism of inhibition by this compound is overwhelmingly characterized by the classical pathway for sulfonamide inhibitors. This well-established mechanism involves the coordination of the sulfonamide group's nitrogen atom to the catalytic zinc ion within the enzyme's active site. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, effectively blocking the enzyme's catalytic function. To date, scientific investigations have primarily focused on this canonical binding mode, and there is no significant body of research describing a non-classical inhibition mechanism, such as allosteric modulation or binding outside the active site, for this compound.

Modulation of Neuronal and Cellular Ion Transport Systems

The inhibition of carbonic anhydrase by this compound profoundly affects the availability of protons (H⁺) and bicarbonate ions (HCO₃⁻), which are critical substrates and regulators of numerous ion transport systems. This disruption has significant consequences for pH homeostasis and cellular function, particularly in ion-transporting epithelia and the central nervous system.

Impact on Intracellular and Extracellular pH Homeostasis

By slowing the hydration of CO₂, the compound disrupts the primary biological mechanism for managing acid-base balance. Systemically, its most prominent effect occurs in the kidneys, where inhibition of carbonic anhydrase in the proximal tubule reduces bicarbonate reabsorption. This leads to increased renal excretion of bicarbonate, resulting in alkaline urine and a decrease in blood pH, causing a state of mild hyperchloremic metabolic acidosis. nih.gov

The impact on intracellular pH (pHi) can be tissue-specific. In some cell types, such as the corneal endothelium, inhibition of cytosolic carbonic anhydrase leads to a reduction in the steady-state pHi. However, in the brain, studies have shown that neuronal intracellular pH is remarkably well-maintained despite a significant drop in extracellular pH induced by the compound. nih.gov This suggests the presence of robust compensatory mechanisms for pH regulation within neurons. The compound also directly reduces the secretion of cerebrospinal fluid (CSF) by inhibiting carbonic anhydrase in the choroid plexus, an action that is central to its use in lowering intracranial pressure.

Interaction with Acid-Sensing Ion Channels (ASICs)

There is no current evidence to suggest a direct molecular interaction, such as binding or allosteric modulation, between this compound and acid-sensing ion channels (ASICs). However, a significant indirect physiological relationship exists. ASICs are a family of proton-gated cation channels that are activated by decreases in extracellular pH.

The primary systemic effect of this compound is the induction of metabolic acidosis, which lowers the pH of the blood and extracellular fluid. nih.gov This acidic environment is precisely the condition that activates ASICs. Therefore, the administration of this compound creates a physiological state that would lead to the stimulation of ASIC activity throughout the body, particularly in the central and peripheral nervous systems where these channels are abundant. This ASIC activation could contribute to the broader neurological and physiological effects observed with the compound, although this interaction is a consequence of systemic pH changes rather than a direct effect on the channels themselves.

Influence on Ligand-Gated Ion Channels (e.g., GABA-A Signaling)

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide (Acetazolamide) exerts a modulatory effect on neuronal signaling, in part through its influence on the delicate equilibrium of ions that govern the action of ligand-gated ion channels like the GABA-A receptor. nih.govThe primary mechanism is not a direct binding to the GABA-A receptor itself, but rather an indirect action mediated by its inhibition of carbonic anhydrase. nih.gov Carbonic anhydrase inhibition alters the intracellular and extracellular concentrations of bicarbonate (HCO₃⁻) and protons (H⁺). nih.govThe GABA-A receptor, a chloride (Cl⁻) channel, is also permeable to bicarbonate. nih.govUnder normal physiological conditions, GABA-A receptor activation leads to an influx of Cl⁻, hyperpolarizing the neuron and causing an inhibitory effect. However, an efflux of HCO₃⁻ also occurs, which can slightly counteract the hyperpolarization. nih.gov In pathological states such as epilepsy, repetitive activation of GABA-A receptors can lead to an accumulation of intracellular Cl⁻, weakening the hyperpolarizing current. In this scenario, the bicarbonate efflux can become the dominant electrical force, leading to a paradoxical depolarization that excites the neuron. nih.govBy inhibiting carbonic anhydrase, Acetazolamide (B1664987) reduces the available pool of bicarbonate for this efflux. This action helps to prevent or reduce the abnormal GABA-A-mediated depolarization that can generate epileptic waves, thereby restoring the inhibitory function of GABAergic signaling. nih.govnih.gov

Modulation of Calcium Kinetics Through Ligand-Gated and Voltage-Gated Calcium Channels

Beyond its effects on GABA-A signaling, Acetazolamide is reported to modulate calcium (Ca²⁺) kinetics through both ligand-gated and voltage-gated calcium channels (VGCCs). nih.govThis modulation is often secondary to the changes in pH and ion gradients induced by carbonic anhydrase inhibition. For instance, the bicarbonate-dependent depolarization mediated by GABA-A receptors can be sufficient to activate voltage-gated Ca²⁺ channels, leading to an influx of Ca²⁺ into the postsynaptic cell. This sequence of events can be blocked by carbonic anhydrase inhibitors. nih.gov Research has also explored the effects of other sulfonamide-based antiepileptic drugs on VGCCs, which may offer insights. Zonisamide, for example, has been shown to reduce T-type calcium currents. derangedphysiology.comSimilarly, topiramate, which also possesses carbonic anhydrase inhibiting properties, acts on high-voltage-activated calcium channels. wikipedia.org In studies on proximal tubular cells, treatment with Acetazolamide to induce alkalization was found to upsurge Ca²⁺ influx and switch the mode of calcium entry from a receptor-operated to a store-operated pathway. mdpi.comnih.govWhile this research is specific to renal cells, it demonstrates the compound's capacity to significantly alter cellular calcium handling, a fundamental process that is also critical in neuronal function. Voltage-gated calcium channels are crucial for a variety of neuronal processes, including neurotransmitter release and membrane excitability. mdpi.com

| Channel Type | Proposed Influence of Acetazolamide | Consequence |

| Ligand-Gated (GABA-A) | Indirectly reduces depolarizing bicarbonate efflux by inhibiting carbonic anhydrase. nih.govnih.gov | Restores inhibitory tone, blocks downstream activation of VGCCs. nih.gov |

| Voltage-Gated (VGCCs) | May be inhibited secondary to pH changes and reduced GABA-A-mediated depolarization. nih.govnih.gov | Reduced calcium influx, decreased neuronal excitability. |

| Store-Operated (Renal) | In alkalized proximal tubular cells, switches Ca²⁺ entry to this pathway. mdpi.com | Altered cellular calcium signaling and pathophysiology in renal context. |

Effects on Physiological Buffering Systems

The foundational mechanism of Acetazolamide is its potent and reversible inhibition of carbonic anhydrase, the enzyme governing the rapid interconversion of carbon dioxide (CO₂) and water to carbonic acid (H₂CO₃), which then dissociates into H⁺ and HCO₃⁻. nih.govwikipedia.orgThis reaction is central to the body's primary physiological buffering system.

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

By inhibiting carbonic anhydrase, Acetazolamide effectively slows this reaction to its much slower uncatalyzed rate. youtube.comThis has profound effects in tissues with high concentrations of the enzyme, such as renal proximal tubules and red blood cells. nih.govIn the kidneys, the inhibition leads to decreased reabsorption of filtered bicarbonate from the tubular fluid, as there are insufficient H⁺ ions to secrete into the lumen in exchange for sodium (Na⁺). youtube.comyoutube.comThe result is a significant loss of bicarbonate in the urine, a condition known as alkaline diuresis. pharmacyjoe.comThis loss of a major base from the bloodstream leads to a systemic metabolic acidosis. nih.govyoutube.com

Through its inhibition of carbonic anhydrase, Acetazolamide induces a state of metabolic acidosis by promoting the renal excretion of bicarbonate. medscape.comnih.govThis systemic change in pH stimulates both peripheral (in the carotid bodies) and central chemoreceptors, which sense the increased acidity of the blood as a signal equivalent to elevated CO₂ levels. pharmacyjoe.comnih.gov The body's compensatory response to metabolic acidosis is to increase ventilation (rate and depth of breathing) in an effort to expel more CO₂, thereby raising blood pH back toward normal. nih.govThis respiratory stimulation can lead to a decrease in the partial pressure of arterial CO₂ (PaCO₂). pharmacyjoe.commedscape.comIn tissues, the inhibition of carbonic anhydrase impairs the transport of CO₂ from the cells into the capillaries, which can acutely increase local tissue PCO₂. This effect, combined with the systemic metabolic acidosis, alters the acid-base balance throughout the body, forming the basis for its therapeutic use as a respiratory stimulant, particularly in settings of metabolic alkalosis or altitude sickness. wikipedia.orgmedscape.comnih.gov

| Parameter | Effect of Acetazolamide | Mechanism |

| Renal Bicarbonate Reabsorption | Decreased youtube.com | Inhibition of carbonic anhydrase reduces H⁺ secretion needed for HCO₃⁻ reabsorption. youtube.com |

| Blood pH | Decreased (Metabolic Acidosis) nih.gov | Renal loss of bicarbonate base. pharmacyjoe.com |

| Urine pH | Increased (Alkaline Diuresis) pharmacyjoe.com | Increased excretion of bicarbonate. youtube.com |

| Minute Ventilation | Increased nih.gov | Chemoreceptor stimulation by metabolic acidosis. pharmacyjoe.com |

| Arterial PCO₂ | Decreased medscape.com | Compensatory hyperventilation. nih.gov |

Investigational Mechanisms Beyond Canonical Carbonic Anhydrase Inhibition

While many of the vascular effects of Acetazolamide can be attributed to acidosis resulting from carbonic anhydrase inhibition, a growing body of evidence suggests it also possesses direct vasodilating properties that are independent of this mechanism. frontiersin.orgarvojournals.orgStudies in various vascular beds, including retinal and pulmonary arteries, have shown that Acetazolamide can induce vasodilation even under conditions where carbonic anhydrase is not a significant factor. nih.govphysiology.org Research in conscious dogs demonstrated that low-dose Acetazolamide effectively inhibited hypoxic pulmonary vasoconstriction, while other potent carbonic anhydrase inhibitors, benzolamide (B1666681) and ethoxzolamide, had no such effect. physiology.orgThis strongly suggests that Acetazolamide acts on a different receptor or channel to produce this vasodilatory response. physiology.orgFurther studies have confirmed that the vasodilating effect on porcine retinal arterioles involves mechanisms other than carbonic anhydrase inhibition. nih.gov One proposed mechanism for this direct vasodilation is the opening of calcium-activated potassium (Kca) channels in vascular smooth muscle cells. nih.govOpening these channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium influx leads to vasorelaxation. nih.govExperiments in the human forearm have shown that Acetazolamide-induced vasodilation is significantly reduced by a Kca channel blocker, supporting this as a key mechanism in vivo. nih.gov

Modulation of Neuroinflammation

Neuroinflammation is a defensive response in the central nervous system (CNS) aimed at protecting the brain from various pathogens and injuries. nih.gov This complex process is primarily mediated by glial cells, particularly microglia and astrocytes, which act as key regulators of the inflammatory cascade. d-nb.info While acute neuroinflammation is beneficial for tissue repair and removal of cellular debris, chronic or sustained inflammation can become detrimental, contributing to the progression of neurodegenerative diseases. nih.gov The activation of microglia and astrocytes can lead to the release of a variety of inflammatory mediators, including cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and reactive oxygen species, which can be neurotoxic if produced excessively. nih.govd-nb.info

While direct research on the modulation of neuroinflammation by this compound is not extensively documented, the therapeutic potential of related structures containing thiazole (B1198619) and acetamide (B32628) moieties has been explored in the context of neuroprotection. For instance, a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, has been shown to selectively protect against oxidative stress-induced cell death, a key component of neurodegenerative processes. nih.govresearchgate.net This compound was found to upregulate the Nrf2-ARE pathway, a critical signaling cascade that controls the expression of antioxidant proteins and detoxification enzymes. nih.govresearchgate.net Given that oxidative stress is a major driver of neuroinflammation, compounds that can activate this protective pathway are of significant interest for their potential to mitigate inflammation-related neuronal damage. Further investigation is required to determine if this compound possesses similar capabilities in modulating microglial and astrocytic activation and inhibiting the production of pro-inflammatory cytokines.

Attenuation of High-Frequency Oscillations

High-frequency oscillations (HFOs) are patterns of brain activity with frequencies typically ranging from 80 Hz to 600 Hz. umich.edu These oscillations are increasingly recognized as important biomarkers in the field of epilepsy. umich.edunih.gov HFOs are generally categorized into two main types: ripples (80–250 Hz) and fast ripples (250–600 Hz). nih.gov While physiological HFOs are associated with normal brain functions like memory consolidation, pathological HFOs are considered to be indicators of epileptogenic brain tissue. umich.edu The surgical removal of brain regions that generate these pathological HFOs has been correlated with positive surgical outcomes in patients with epilepsy, suggesting that HFOs are closely linked to the seizure onset zone. nih.gov

The potential for this compound to attenuate pathological HFOs has not been directly investigated. However, compounds with a 1,3,4-thiadiazole (B1197879) scaffold, which is structurally related, have been explored for their anticonvulsant properties. The mechanism by which anticonvulsant drugs affect HFOs is an area of active research. It is understood that a reduction in antiepileptic medication can lead to an increase in the frequency of HFOs, indicating that these oscillations are a marker of disease activity. nih.gov Therefore, a compound with effective anticonvulsant properties might be expected to reduce the occurrence of pathological HFOs. The specific effects of this compound on the neuronal networks that generate HFOs remain to be elucidated through dedicated experimental studies.

Tyrosinase Inhibition and Anti-Melanogenesis Pathways

This compound, being a structural analogue of acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide), is implicated in the inhibition of melanin (B1238610) synthesis through its interaction with tyrosinase. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for catalyzing the initial steps of melanin production. researchgate.net The overproduction of melanin can lead to various hyperpigmentary disorders.

Research on acetazolamide has demonstrated its potent inhibitory effects on tyrosinase. researchgate.net In one study, acetazolamide exhibited a significantly lower IC50 value compared to the standard tyrosinase inhibitor, kojic acid, indicating a higher inhibitory activity. researchgate.net Kinetic analysis revealed that acetazolamide acts as a non-competitive inhibitor of tyrosinase. researchgate.net This mode of inhibition suggests that acetazolamide binds to a site on the enzyme that is distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.

In vitro studies using human melanoma cells have further substantiated the anti-melanogenic properties of acetazolamide. Treatment with acetazolamide led to a significant decrease in the expression of tyrosinase and a reduction in cellular melanin content. researchgate.net These findings suggest that this compound may exert its anti-melanogenic effects through a similar mechanism, involving the direct inhibition of tyrosinase activity and the downregulation of its expression.

Table 1: Tyrosinase Inhibition Data for Acetazolamide

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| Acetazolamide | 7.895 ± 0.24 | Non-competitive |

| Kojic Acid (Standard) | 16.84 ± 0.64 | Competitive |

Data sourced from a study on acetazolamide's effect on tyrosinase. researchgate.net

Aquaporin-1 Modulation Research

Aquaporin-1 (AQP1) is a water channel protein that plays a crucial role in facilitating the rapid movement of water across cell membranes. amegroups.cn It is found in various tissues, including the renal proximal tubules, where it is essential for concentrating urine. plos.org The modulation of AQP1 activity has been identified as a potential therapeutic strategy for conditions involving fluid imbalance.

Studies on acetazolamide, a close structural relative of this compound, have revealed its ability to inhibit AQP1. amegroups.cn The mechanism of this inhibition appears to be twofold. In the short term, acetazolamide functionally blocks the water permeability of AQP1 without altering the amount of AQP1 protein in the cell membrane. amegroups.cn This suggests a direct interaction with the water pore of the channel.

Table 2: Investigated Effects of Acetazolamide on Aquaporin-1

| Effect | Mechanism | Experimental System |

|---|---|---|

| Inhibition of Water Permeability | Functional inhibition of AQP1 water transport | AQP1-cRNA injected Xenopus oocytes |

| Decreased AQP1 Protein Expression | Promotion of ubiquitin-mediated degradation | Human kidney-2 (HK-2) cell line |

Data compiled from studies on acetazolamide's interaction with AQP1. amegroups.cnplos.org

Iv. Structural Biology and Computational Studies of N 5 Sulfamoyl 1,3 Thiazol 2 Yl Acetamide

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of enzyme-inhibitor complexes at high resolution. It allows for a precise mapping of the binding mode, the specific interactions between the inhibitor and amino acid residues, and any conformational changes in the enzyme upon binding. While extensive crystallographic data exists for the broader class of sulfonamide inhibitors, specific high-resolution structures for N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide with certain isoforms were not found in a review of publicly available scientific literature. However, the vast body of work on closely related inhibitors provides a clear and reliable model for its expected binding.

While specific, publicly deposited crystal structures of this compound in complex with human carbonic anhydrase II (hCA II) or hCA XIII were not identified in the reviewed literature, the binding mode of heterocyclic sulfonamides is highly conserved across this class of inhibitors. Studies on numerous analogous sulfonamides complexed with hCA II show a canonical binding pattern. nih.gov The inhibitor binds in a 1:1 stoichiometry deep within the conical active site cavity of the enzyme.

Based on extensive crystallographic data of other thiazole (B1198619) and thiadiazole sulfonamides, the binding of this compound to the carbonic anhydrase active site is predicated on a set of well-defined interactions. nih.gov The primary anchoring point is the coordination of the sulfonamide group (-SO₂NH₂) to the catalytic zinc ion.

The deprotonated nitrogen atom of the sulfonamide moiety displaces the zinc-bound water molecule (or hydroxide (B78521) ion), forming a direct coordinate bond with the Zn²⁺ ion. This interaction is critical for high-affinity inhibition. Further stability is conferred by a network of hydrogen bonds. One of the sulfonamide's oxygen atoms typically forms a hydrogen bond with the backbone amide nitrogen of the highly conserved residue Threonine-199 (Thr199), while the sulfonamide nitrogen (NH⁻) acts as a hydrogen bond acceptor from the hydroxyl group of the same Thr199 residue. nih.gov The thiazole ring and its acetamide (B32628) substituent extend into the active site cavity, where they can form van der Waals and hydrophobic interactions with residues lining the pocket. These residues often include Valine-121, Phenylalanine-131, Leucine-198, and Proline-202 in hCA II. nih.gov

Table 1: Canonical Binding Interactions of Heterocyclic Sulfonamide Inhibitors with the Human Carbonic Anhydrase II Active Site

| Inhibitor Moiety | Enzyme Component | Type of Interaction | Key Residues |

| Sulfonamide (-SO₂NH⁻) | Catalytic Zn²⁺ Ion | Coordination Bond | - |

| Sulfonamide Nitrogen (NH⁻) | Thr199 Hydroxyl (-OH) | Hydrogen Bond (Acceptor) | Thr199 |

| Sulfonamide Oxygen (-SO₂) | Thr199 Amide (-NH) | Hydrogen Bond (Donor) | Thr199 |

| Heterocyclic Ring (Thiazole) | Hydrophobic Pocket | van der Waals / Hydrophobic | Val121, Phe131, Leu198, Pro202 |

| Acetamide Tail (-NHCOCH₃) | Hydrophilic/Hydrophobic Pockets | van der Waals / H-Bonds | Gln92, His64 |

An intriguing area of research involves the use of metal complexes of sulfonamide inhibitors to probe the enzyme's active site and develop inhibitors with novel mechanisms. nih.gov Studies on thiazole-based sulfonamides have explored the synthesis of their silver (Ag⁺) complexes. The rationale is that such complexes may exhibit a dual-action mechanism. nih.gov Upon dissociation, the sulfonamide anion can bind to the catalytic Zn²⁺ ion in the canonical fashion, while the released metal ion (e.g., Ag⁺) could potentially interact with other key residues in the active site, such as the proton shuttle residue His64, thereby disrupting the catalytic cycle more effectively. This approach offers a strategy to enhance inhibitory potency compared to the parent sulfonamide alone. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of an inhibitor when bound to a receptor's active site. It is a valuable tool for understanding structure-activity relationships and for designing new inhibitors, especially when crystallographic data is unavailable.

Docking studies performed on various thiazole-based sulfonamides against human CA isoforms, such as hCA IX, consistently reproduce the canonical binding mode observed in crystal structures. researchgate.net The sulfonamide group is correctly positioned to coordinate the active site zinc ion. The docking poses reveal that the thiazole ring and its substituents can form hydrophobic and hydrogen bond interactions with residues in the active site. The predicted binding energy (or docking score) from these simulations often correlates with the experimentally determined inhibitory activity (e.g., IC₅₀ or Kᵢ values). For instance, compounds with more negative docking scores, indicating a more favorable predicted binding affinity, generally exhibit lower IC₅₀ values, signifying higher potency. researchgate.net

In silico studies of thiazole-containing sulfonamides have highlighted the importance of both the thiazole ring and the sulfonyl group for effective carbonic anhydrase inhibition. acs.org These computational models allow researchers to rationalize why small changes to the inhibitor's structure can lead to significant differences in inhibitory power against various CA isoforms, guiding the synthesis of more selective agents. acs.org

Table 2: Representative Molecular Docking Results for a Thiazole-Sulfonamide Derivative against Carbonic Anhydrase Isoforms

| CA Isoform | PDB Code Used | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| hCA I | 2NNG | -7.5 | His94, His96, His119, Val121, Thr200 |

| hCA II | 3HS4 | -8.2 | His94, His96, His119, Gln92, Thr199 |

| hCA IX | 5FL4 | -8.8 | His94, His96, His119, Gln92, Thr200 |

Note: The data in this table are illustrative and based on published docking studies of representative thiazole-based sulfonamide inhibitors, not specifically this compound, for which specific, detailed docking studies were not found in the reviewed literature.

Prediction of Binding Affinities and Modes with Target Enzymes (e.g., CA IX, CA XII, Tyrosinase)

Molecular docking is a primary computational tool used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. For this compound and its analogs, docking studies have been crucial in elucidating their inhibitory mechanisms against various carbonic anhydrase (CA) isoforms and other enzymes like tyrosinase.

Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII): Both CA IX and CA XII are transmembrane, tumor-associated enzymes, making them prime targets for anticancer therapies. The fundamental binding mode for sulfonamide inhibitors involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion in the enzyme's active site. Docking studies on various thiazole-based sulfonamides confirm this interaction. The deprotonated sulfonamide nitrogen binds directly to the zinc ion, while the sulfamoyl group's oxygen atoms typically form hydrogen bonds with the backbone NH of Thr199. researchgate.net

The thiazole ring and the acetamide group of the inhibitor engage in further interactions with hydrophilic and hydrophobic residues within the active site, which dictates the inhibitor's potency and isoform selectivity. For instance, in studies of thiazole-sulfanilamide derivatives docked into CA IX, the thiazole ring was found to enhance the compound's flexibility and affinity for the receptor's active site. nih.gov Docking studies of novel thiazole-chalcone/sulfonamide hybrids revealed selective inhibition of CA IX and CA XII, with the sulfonamide moiety binding to the catalytic zinc ion and forming key hydrogen bonds. nih.gov Similarly, docking of thiazolidinone-benzenesulfonamide derivatives into the CA IX active site showed that the thiazolidinone fragment plays a significant role in the binding interactions. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetology and medicine. While specific docking studies for this compound against tyrosinase are not extensively documented, research on other thiazole-containing compounds provides valuable insights. For example, studies on 1,2,4-triazol-3-ylthio-N-phenyl acetamide derivatives containing a 2-aminothiazole (B372263) moiety have shown that the thiazole portion can be involved in hydrogen bonding with residues like Cys83 and aromatic interactions with His85 in the tyrosinase active site. unimi.it Docking of benzothiazole (B30560) derivatives has also highlighted the importance of hydroxyl substituents on the phenyl ring for potent inhibition, suggesting that specific substitutions on the thiazole scaffold could enhance binding. mdpi.com

Comparative Docking Analyses of Acetazolamide (B1664987) Derivatives

Comparative docking studies are essential for understanding the structure-activity relationships (SAR) within a class of inhibitors and for identifying features that confer superior potency or selectivity. Although this compound is a structural isomer of the widely studied drug acetazolamide (which features a 1,3,4-thiadiazole (B1197879) ring), comparisons are more appropriately made with other thiazole-based sulfonamides.

In several in silico studies, newly synthesized thiazole derivatives have been compared against acetazolamide to benchmark their predicted binding affinities. For example, a study involving novel thiazole-sulfanilamide derivatives showed that some of the new compounds had higher (more favorable) S scores (binding affinity scores) than acetazolamide when docked into the active site of CA IX, indicating a potentially stronger binding affinity. nih.gov Similarly, morpholine-derived thiazoles exhibited greater predicted affinity for bovine CA-II compared to acetazolamide. rsc.orgnih.gov These findings suggest that the 1,3-thiazole scaffold can be effectively utilized and modified to achieve potent inhibition, sometimes superior to that of the related 1,3,4-thiadiazole systems.

| Compound Class | Target Enzyme | Docking Score (S score) | Reference Compound | Reference Score | Source |

| Thiazole-sulfanilamide (M3) | CA IX | -18.77 | Acetazolamide | -15.11 | nih.gov |

| Thiazole-sulfanilamide (M4) | CA IX | -17.51 | Acetazolamide | -15.11 | nih.gov |

Note: Lower S scores indicate higher predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach that correlates the chemical structure of compounds with their biological activity through statistical models. These models are instrumental in predicting the activity of novel compounds and in identifying the key molecular features that govern their potency.

For CA inhibitors, several QSAR models have been developed for various chemical series. A study on a series of 1,3,4-thiadiazole-2-thione derivatives as CA IX inhibitors successfully developed a tetra-parametric linear model correlating inhibitory activity with specific molecular descriptors. nih.gov For thiazole derivatives, QSAR analyses have been used to elucidate the interactions of these compounds within the active site of CA-II. rsc.orgnih.gov Another study developed robust QSAR models using multiple linear regression (MLR) and artificial neural networks (ANN) for a series of thiazole derivatives against a different target (PIN1), demonstrating the utility of these methods. The high correlation coefficients (R²) obtained in these studies indicate a strong predictive power, which can guide the design of new, more potent thiazole-based inhibitors.

| QSAR Model | Target | Statistical Metric | Value | Source |

| Multiple Linear Regression (MLR) | PIN1 | R² | 0.76 | |

| Artificial Neural Network (ANN) | PIN1 | R² | 0.98 |

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors can be physicochemical, electronic, or topological in nature. For thiazole derivatives, QSAR models have identified descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J index (a topological descriptor) as being important for predicting inhibitory activity. These findings suggest that a combination of steric, hydrophobic, and electronic properties governs the potency of these compounds. The significance of these descriptors provides a rational basis for modifying the structure of this compound to enhance its inhibitory effects.

Advanced Computational Chemistry Approaches

Beyond standard docking and QSAR, more advanced computational methods are employed to refine our understanding of ligand-protein interactions, especially when experimental structural data is lacking.

When the experimental three-dimensional structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, a reliable 3D model can often be constructed through homology modeling. This technique uses the known experimental structure of a related homologous protein (the "template") to predict the conformation of the target protein.

This approach has been particularly vital for studying the tumor-associated isoforms CA IX and CA XII. For many years, no experimental structure of CA IX was available, hindering rational drug design. acs.orgnih.gov Researchers, therefore, constructed homology models of CA IX using the crystal structures of other CA isoforms, such as murine CA XIV or human CA II, as templates. acs.orgnih.govuq.edu.au These models were then used for subsequent docking and 3D-QSAR studies to investigate the binding of inhibitors. acs.orgacs.org Similarly, homology models have been built for CA XII from various species using the known human CA XII crystal structure as a template, allowing for comparative structural and functional analyses. nih.gov The development of these models has been a crucial step in enabling structure-based design of isoform-selective inhibitors targeting these important anticancer targets.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Binding and Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of the interaction between this compound and its target enzymes, such as carbonic anhydrase (CA). These simulations provide insights into the stability of the ligand-protein complex over time, revealing the flexibility of both the ligand and the enzyme's active site residues.

In typical MD studies of sulfonamide inhibitors, the ligand is docked into the active site of the enzyme, and the resulting complex is subjected to simulations that model its movement and interactions over nanoseconds. A key metric analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the ligand remains tightly bound in its initial binding pose and that the complex is stable. nih.gov For instance, simulations of related sulfonamides bound to human carbonic anhydrase II (hCA II) have shown that stable complexes exhibit minimal fluctuations in their RMSD values after an initial equilibration period. nih.gov

The analysis of MD trajectories can also illuminate the conformational flexibility of the ligand and its ability to adapt to the binding pocket. nih.gov Aligning different snapshots from the simulation helps to visualize how the ligand maintains crucial interactions, such as hydrogen bonds and van der Waals contacts, with active site residues throughout the simulation period. semanticscholar.org This dynamic view demonstrates the robustness of the binding pose predicted by initial docking studies and confirms the stability of the ligand-enzyme interactions. nih.gov

Table 1: Representative RMSD Values for Ligand-Enzyme Complex Over Simulation Time This table is illustrative and provides representative data for a stable binding scenario based on typical MD simulation results for sulfonamide inhibitors.

| Simulation Time (ns) | RMSD (Å) of Ligand | RMSD (Å) of Protein Backbone |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

| 60 | 1.5 | 1.5 |

| 70 | 1.6 | 1.7 |

| 80 | 1.5 | 1.6 |

| 90 | 1.4 | 1.5 |

| 100 | 1.5 | 1.6 |

Theoretical Studies on Ligand-Enzyme Binding Mechanisms and Energetics

Theoretical studies are crucial for understanding the precise mechanism by which this compound binds to its target enzyme and for quantifying the energetics of this interaction. For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase, the binding mechanism is well-characterized and involves key interactions with the enzyme's active site.

The primary binding interaction involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly with the catalytic Zn²⁺ ion present in the active site of carbonic anhydrases. researchgate.net This interaction is fundamental to the inhibitory activity of this class of compounds. In addition to this coordination, the inhibitor is stabilized by a network of hydrogen bonds with conserved active site residues. X-ray crystallographic and computational studies of similar sulfonamides bound to hCA II have identified crucial hydrogen bonds with the side chains of residues such as Threonine 199 (Thr199) and Glutamate 106 (Glu106). researchgate.net

Theoretical calculations, such as binding free energy calculations (e.g., MM/PBSA or MM/GBSA), are employed to quantify the strength of the ligand-enzyme interaction. These studies help in understanding the contribution of different energy components (electrostatic, van der Waals, solvation energy) to the total binding affinity. Such energetic analyses are vital for structure-activity relationship (SAR) studies, which aim to design more potent and selective inhibitors by modifying the chemical structure of the lead compound. nih.gov These computational approaches can also help predict the mode of inhibition (e.g., competitive, noncompetitive), providing a rationale for experimentally observed kinetic data. semanticscholar.org

Table 2: Key Interactions in the Binding of Sulfonamide Inhibitors to Carbonic Anhydrase II Based on studies of related sulfonamide inhibitors.

| Type of Interaction | Ligand Moiety Involved | Key Enzyme Residues |

| Metal Coordination | Sulfonamide group (-SO₂NH⁻) | Zn²⁺ ion |

| Hydrogen Bonding | Sulfonamide group (-SO₂NH₂) | Thr199, Glu106, Thr200 researchgate.net |

| Hydrogen Bonding | Acetamide group (-NHC(O)CH₃) | Thr199 (via bridging water molecule) |

| Hydrophobic (van der Waals) | Thiazole ring | Val135, Leu198, Pro202, Phe131 researchgate.net |

V. Structure Activity Relationships Sar and Drug Design Principles for N 5 Sulfamoyl 1,3 Thiazol 2 Yl Acetamide Derivatives

Elucidation of Essential Structural Features for Carbonic Anhydrase Inhibition

The inhibitory activity of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide and its derivatives against carbonic anhydrase is fundamentally dependent on a set of well-defined structural features. These features constitute the pharmacophore necessary for high-affinity binding to the enzyme's active site.

The primary and most critical feature is the unsubstituted sulfonamide group (-SO₂NH₂) acting as a zinc-binding group (ZBG) . This group coordinates directly to the Zn(II) ion located at the bottom of the catalytic pocket, mimicking the transition state of the native carbon dioxide hydration reaction. The nitrogen atom of the sulfonamide binds to the zinc ion, which is also coordinated by three histidine residues within the enzyme. This interaction is the primary anchor for the inhibitor.

Impact of Specific Functional Group Modifications on Inhibitory Potency and Selectivity

Modifications to the core structure of this compound have been extensively explored to enhance inhibitory potency and achieve selectivity among the various carbonic anhydrase isozymes.

Modifications of the Acetamido Group: The acetamido moiety is a common site for modification. Replacing the acetyl group with other acyl or alkyl groups can significantly influence potency and selectivity. For instance, substituting the acetyl group with bicarboxylic acids of varying chain lengths has been investigated to improve properties for topical administration in glaucoma treatment. In one study, a derivative with a succinic acid side chain showed high activity and solubility.

Cleavage of the acetamide (B32628) group to yield the free amine (5-amino-1,3,4-thiadiazole-2-sulfonamide) allows for the introduction of a wide variety of substituents through amide coupling or reductive amination. This "tail approach" is a key strategy for achieving isozyme selectivity by introducing moieties that can interact with regions of the active site that differ between isoforms. For example, attaching bulky aromatic or heterocyclic groups can lead to selective inhibition of certain CA isoforms.

Modifications of the Sulfonamide Group: The unsubstituted nature of the sulfonamide group is crucial for its zinc-binding activity. N-alkylation or N-acylation of the sulfonamide nitrogen generally leads to a dramatic decrease or complete loss of inhibitory activity. This is because a primary sulfonamide is required to deprotonate and form the anionic species that coordinates with the Zn(II) ion.

Strategies for Designing Isozyme-Specific Carbonic Anhydrase Inhibitors

Achieving selective inhibition of specific CA isozymes is a major goal in drug design to minimize off-target effects. Given the high conservation of the active site, particularly around the zinc ion, strategies for designing isozyme-specific inhibitors often focus on exploiting subtle differences in the amino acid residues at the entrance and in the middle of the catalytic cleft.

The "tail approach" is a prominent strategy in this regard. It involves attaching various chemical moieties (tails) to the inhibitor scaffold, which can extend out of the immediate zinc-binding site and interact with the more variable regions of the active site. The size, shape, and chemical nature of the tail can be tailored to fit the unique topology of a specific isozyme's active site. For example, some isoforms have a wider active site entrance, which can accommodate bulkier tails, leading to selective inhibition.

Another strategy involves the use of scaffold hopping , where the core heterocyclic ring is replaced with a different scaffold that may have an inherent preference for a particular isozyme. This can also alter the orientation of the zinc-binding group and any appended tails, leading to a different interaction profile with the enzyme.

Furthermore, hybrid drug design , where the CA inhibitor is linked to another pharmacophore that targets a different protein, can also lead to tissue- or cell-specific effects, which can be considered a form of functional selectivity.

Scaffold Optimization Strategies for Enhanced Biological Activity

Optimization of the this compound scaffold is crucial for improving its biological activity, which can encompass potency, selectivity, and pharmacokinetic properties.

One key strategy is the modification of the acetamido group . As mentioned earlier, this position is amenable to a wide range of chemical modifications. Introducing different substituents can lead to enhanced interactions with the active site. For example, the synthesis of a library of derivatives with various amide and sulfonamide modifications has been used to explore the structure-activity relationship and identify compounds with improved potency.

Bioisosteric replacement is another important optimization strategy. This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For instance, the thiadiazole ring could be replaced by other heterocycles like oxadiazoles (B1248032) or triazoles to fine-tune the electronic and steric properties of the molecule.

Scaffold hopping can also be employed to discover novel chemical series with improved properties. By replacing the 1,3,4-thiadiazole (B1197879) scaffold with a completely different ring system while retaining the essential zinc-binding sulfonamide group, it is possible to identify new inhibitors with different binding modes and potentially enhanced activity or selectivity.

Principles of Lead Compound Identification and Optimization Based on this compound Scaffold

N-(5-sulfamoyl-1,3,thiazol-2-yl)acetamide has served as a successful lead compound for the development of numerous CA inhibitors for various therapeutic applications. The principles of lead identification and optimization based on this scaffold are well-established.

Lead Identification: The initial identification of this compound as a potent CA inhibitor was a result of screening sulfonamide-containing compounds. Its favorable drug-like properties, including oral bioavailability, have made it an attractive starting point for further development.

Lead Optimization: The optimization process typically involves an iterative cycle of design, synthesis, and biological testing. Key optimization goals include:

Increasing Potency: This is often achieved by modifying the scaffold to enhance its interactions with the target enzyme, as detailed in the previous sections.

Improving Selectivity: The tail approach is a primary method for improving selectivity against different CA isozymes.

Enhancing Pharmacokinetic Properties: Modifications are made to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, increasing lipophilicity can enhance penetration across biological membranes, such as the blood-brain barrier.

Reducing Off-Target Effects: By improving isozyme selectivity, the potential for side effects can be minimized.

A notable example of lead optimization is the development of second-generation CA inhibitors for glaucoma, such as dorzolamide (B1670892) and brinzolamide, which were designed for topical administration to reduce systemic side effects associated with oral acetazolamide (B1664987).

Strategies for Modulating Physicochemical Properties Relevant to Biological Action (e.g., cLog P, TPSA in Design)

The biological action of this compound derivatives is not solely dependent on their binding affinity to the target enzyme but also on their physicochemical properties, which govern their ability to reach the target site in the body.

Lipophilicity (cLogP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Modulating cLogP is a key strategy in drug design. For instance, in the development of anticonvulsant agents based on the acetazolamide scaffold, increasing lipophilicity has been shown to improve brain penetration. This can be achieved by adding lipophilic groups to the molecule, for example, by modifying the acetamido group with alkyl or aryl moieties.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability. In the design of orally bioavailable drugs, TPSA is a critical parameter to consider. Modifications to the this compound scaffold that reduce the number of polar atoms or mask polar groups can lower the TPSA and potentially improve oral absorption.

By carefully balancing cLogP and TPSA, medicinal chemists can design derivatives of this compound with optimized pharmacokinetic profiles for specific therapeutic applications.

Vi. Enzymatic Kinetic Studies of N 5 Sulfamoyl 1,3 Thiazol 2 Yl Acetamide

Characterization of Inhibition Type (Competitive vs. Non-Competitive)

Kinetic analyses performed on derivatives containing the N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide moiety have elucidated their mode of enzyme inhibition. Studies on 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, a conjugate of ibuprofen (B1674241) and sulfathiazole (B1682510), demonstrated a competitive mode of inhibition against the urease enzyme. semanticscholar.orgnih.gov In competitive inhibition, the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged, which was observed in the kinetic studies of this compound. semanticscholar.orgnih.gov

In contrast, other related acetamide-sulfonamide scaffolds, such as those where ibuprofen was conjugated with sulfanilamide (B372717) or sulfamerazine, exhibited a mixed mode of inhibition. nih.gov Mixed-type inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax values. nih.gov

Determination of Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50) Against Target Enzymes

The potency of enzyme inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For the thiazole-containing derivative, 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, a potent inhibitory activity against urease was recorded with an IC50 value of 9.95 ± 0.14 µM. semanticscholar.orgnih.gov

The inhibition constant (Ki) provides a more precise measure of the binding affinity between the inhibitor and the enzyme. For competitive inhibitors, the Ki can be determined from secondary Lineweaver-Burk plots. nih.gov The Ki value for 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide against urease was found to be 0.17 µM. semanticscholar.orgnih.gov

The table below summarizes the kinetic parameters for this representative thiazole-containing compound against urease.

| Compound Name | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide | Urease | 9.95 ± 0.14 | 0.17 | Competitive |

This interactive table provides a summary of the inhibition data.

Investigation of Multiple Binding Sites on Enzyme Structures and Their Kinetic Implications

While molecular docking and simulation studies have been employed to understand the binding mechanisms of these inhibitors, the available research does not specifically detail investigations into multiple binding sites or their kinetic implications for 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide. Molecular dynamics simulations indicated that the compound forms a stable complex within the active site of the urease enzyme, suggesting a primary binding location that accounts for its competitive inhibition mechanism. semanticscholar.orgnih.gov These in silico studies support the kinetic findings by showing that the inhibitor remains closely bound to the protein's active site during simulation. semanticscholar.org

Kinetic Analysis Methodologies (e.g., Lineweaver-Burk Plots)

The Lineweaver-Burk plot is a fundamental graphical method used in enzyme kinetics to determine the mode of inhibition and key kinetic parameters. nih.gov This method involves plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

In the studies of 2-(4-isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide, Lineweaver-Burk plots were essential in identifying the competitive nature of its inhibition against urease. semanticscholar.orgnih.gov For a competitive inhibitor, the resulting plots at different inhibitor concentrations show a series of lines that intersect on the y-axis, indicating that the Vmax (the reciprocal of the y-intercept) is unchanged. However, the slopes of the lines increase with higher inhibitor concentrations, reflecting an increase in the apparent Km. nih.gov

Furthermore, secondary Lineweaver-Burk plots were generated by plotting the slopes of the primary plots against the different concentrations of the inhibitor. This secondary plot is used to calculate the inhibition constant (Ki). nih.gov

Enzyme Kinetic Studies with Diverse Enzymes (e.g., Tyrosinase)

For the specific thiazole-containing scaffold, detailed kinetic studies have focused on its potent inhibition of urease. semanticscholar.orgnih.gov Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, making it a significant therapeutic target. semanticscholar.org The investigation revealed that the conjugate of ibuprofen with sulfathiazole was the most active inhibitor among a series of tested compounds, highlighting the efficacy of the thiazole-sulfonamide structure in this context. semanticscholar.orgnih.gov

Vii. Preclinical Research and Mechanistic Investigations of N 5 Sulfamoyl 1,3 Thiazol 2 Yl Acetamide

Research into Carbonic Anhydrase in Neurological Function and Seizure Pathogenesis

The anticonvulsant properties of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide are primarily attributed to its inhibition of carbonic anhydrase (CA) enzymes in the central nervous system (CNS). nih.gov Research has focused on how this inhibition alters neuronal excitability and suppresses epileptiform activity.

The effects of this compound have been evaluated in various experimental models designed to replicate seizure-like activity.

In Vitro Studies: In slices of piriform and entorhinal cortices, the application of the K+ channel blocker 4-aminopyridine (B3432731) (4-AP) induces epileptiform activity, including ictal- and interictal-like discharges. nih.gov Studies have shown that this compound effectively reduces the duration and frequency of these ictal discharges. nih.gov It is proposed that this action may be due to a decrease in GABAA receptor-mediated bicarbonate (HCO3-) efflux, which diminishes the depolarization of principal cells. nih.gov Another in vitro study using a guinea pig model of epilepsy demonstrated that this compound reduces the pH of CA3 hippocampal neurons, thereby decreasing their potential to produce ictal discharges. nih.gov